2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Overview
Description
“2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is a chemical compound with the molecular formula C5H5Cl2N3S and a molecular weight of 210.09 . It is also known as "2,4-dichloro-6-(methylsulfanyl)pyrimidin-5-amine" .
Molecular Structure Analysis
The InChI code for “2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is "1S/C5H5Cl2N3S/c1-11-4-2(8)3(6)9-5(7)10-4/h8H2,1H3" . This indicates the presence of two chlorine atoms, a sulfur atom, and an amine group in the molecule .Chemical Reactions Analysis
“2,4-Dichloro-6-methylpyrimidine” undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
“2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is a solid compound with a melting point of 44-47 °C and a boiling point of 219 °C .Scientific Research Applications
- Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine
- Application Summary : “2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . This compound could potentially be used in further chemical reactions to create more complex molecules.
- Results or Outcomes : The synthesis results in the formation of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine. The yield, purity, and other quantitative data are not specified in the sources .
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Fluorous Synthesis of Disubstituted Pyrimidines
- Application Summary : “2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is used in fluorous synthesis of disubstituted pyrimidines . This method could potentially be used to create a variety of pyrimidine derivatives.
- Results or Outcomes : The synthesis results in the formation of disubstituted pyrimidines. The yield, purity, and other quantitative data are not specified in the sources .
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Synthesis of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine
- Application Summary : “2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This compound could potentially be used in further chemical reactions to create more complex molecules.
- Results or Outcomes : The synthesis results in the formation of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine. The yield, purity, and other quantitative data are not specified in the sources .
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Synthesis of 2-Chloro-6-Methyl-Pyrimidin-4-Yl-(2,3-Dihydro-Benzothiazol-6-Yl)-Amine
- Application Summary : “2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is used in the synthesis of 2-chloro-6-methyl-pyrimidin-4-yl-(2,3-dihydro-benzothiazol-6-yl)-amine . This compound could potentially be used in further chemical reactions to create more complex molecules.
- Results or Outcomes : The synthesis results in the formation of 2-chloro-6-methyl-pyrimidin-4-yl-(2,3-dihydro-benzothiazol-6-yl)-amine. The yield, purity, and other quantitative data are not specified in the sources .
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Synthesis of 2-Chloro-5-Methyl-4-Piperidin-1-Yl-Pyrimidine
- Application Summary : “2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This compound could potentially be used in further chemical reactions to create more complex molecules.
- Results or Outcomes : The synthesis results in the formation of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine. The yield, purity, and other quantitative data are not specified in the sources .
Safety And Hazards
This compound is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
2,4-dichloro-6-methylsulfanylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3S/c1-11-4-2(8)3(6)9-5(7)10-4/h8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRJRBSSGZKAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=N1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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